molecular formula C15H16Cl2N2OS B5670055 4,6-dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine

4,6-dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine

Cat. No.: B5670055
M. Wt: 343.3 g/mol
InChI Key: UXEFPCQWIQBWSN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, methylsulfanyl, and a phenylmethyl group.

Preparation Methods

The synthesis of 4,6-dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine typically involves multi-step organic reactions. One common method involves the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of various non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions.

Chemical Reactions Analysis

4,6-Dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, organometallic reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,6-Dichloro-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c1-9(2)20-11-6-4-10(5-7-11)8-12-13(16)18-15(21-3)19-14(12)17/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEFPCQWIQBWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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